molecular formula C18H24N2O3S B2489382 benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone CAS No. 2034208-69-8

benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2489382
CAS RN: 2034208-69-8
M. Wt: 348.46
InChI Key: CGXQIDQNIMRMIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like "benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone" often involves multi-step reactions, starting from simpler molecules. While specific synthesis routes for this compound are not directly detailed in available literature, related works offer insights into analogous processes. For instance, Shaabani et al. (2009) described a novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, emphasizing the utility of multicomponent reactions (MCRs) in creating complex structures from simpler precursors (Shaabani et al., 2009).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the spatial arrangement and electronic properties of molecules. Advanced techniques like X-ray crystallography and density functional theory (DFT) calculations play a significant role in this context. Huang et al. (2021) employed these methods to analyze the structure of related compounds, providing insights into their conformational and electronic characteristics (Huang et al., 2021).

Chemical Reactions and Properties

The reactivity and interaction of a compound with other substances are defined by its chemical properties. Studies like those conducted by Oshima and Nagai (1986) investigate the reactivity of compounds under various conditions, offering a glimpse into potential reactions involving similar molecules (Oshima & Nagai, 1986).

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and spectroscopic characteristics are fundamental for compound identification and application. Al-Ahmary et al. (2013) explored the charge-transfer reactions of related compounds, demonstrating the importance of spectroscopic methods in evaluating physical properties (Al-Ahmary et al., 2013).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are essential for comprehending a compound's utility and behavior. The work of Nakazumi et al. (1985) on the synthesis and reaction patterns of benzothiopyrano[3,2-b]pyridine derivatives showcases the analytical approaches to understanding chemical properties (Nakazumi et al., 1985).

Scientific Research Applications

Synthesis of Benzodiazepine Derivatives : A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives has been developed. This method involves using an aromatic diamine, Meldrum's acid, and an isocyanide in dichloromethane at room temperature, yielding high yields without the need for a catalyst. These derivatives share structural similarities with benzodiazepines known for their broad biological activities, such as anxiolytics and antiarrhythmics, highlighting their potential in pharmaceutical applications (Shaabani et al., 2009).

Reactivity with Diazoketones : A photochemical reaction of diazoketones, without nitrogen elimination, allows for C−H functionalization of aliphatic compounds. This unusual reaction, sensitized by benzophenone, involves diazotetrahydrofuran-3(2H)-ones reacting with H-donors to yield N-substituted hydrazones or bis-hydrazonoethanes. This method opens new avenues for modifying aliphatic compounds, enhancing their utility in organic synthesis and potentially in drug development (Rodina et al., 2016).

Mechanism of Action

While the exact mechanism of action for this specific compound is not available, similar compounds have shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line .

properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c21-18(14-2-3-16-17(12-14)23-13-22-16)20-7-1-6-19(8-9-20)15-4-10-24-11-5-15/h2-3,12,15H,1,4-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXQIDQNIMRMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC3=C(C=C2)OCO3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzo[d][1,3]dioxol-5-yl(4-(tetrahydro-2H-thiopyran-4-yl)-1,4-diazepan-1-yl)methanone

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